molecular formula C7H17NO B2610560 3-(Tert-butylamino)propan-1-ol CAS No. 18366-44-4

3-(Tert-butylamino)propan-1-ol

Cat. No. B2610560
CAS RN: 18366-44-4
M. Wt: 131.219
InChI Key: PGOFJDZYVIIGGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Tert-butylamino)propan-1-ol is a chemical compound with the molecular formula C7H17NO . It has an average mass of 131.216 Da and a monoisotopic mass of 131.131012 Da . It is also known as 1-Propanol, 3-[(1,1-dimethylethyl)amino]- .


Molecular Structure Analysis

The molecular structure of 3-(Tert-butylamino)propan-1-ol consists of 7 carbon atoms, 17 hydrogen atoms, and 1 nitrogen atom . It has a density of 0.9±0.1 g/cm3 .


Physical And Chemical Properties Analysis

3-(Tert-butylamino)propan-1-ol has a boiling point of 195.7±23.0 °C at 760 mmHg . Its vapour pressure is 0.1±0.8 mmHg at 25°C . The enthalpy of vaporization is 50.3±6.0 kJ/mol . The flash point is 58.2±13.3 °C . The index of refraction is 1.439 . The molar refractivity is 39.6±0.3 cm3 . It has 2 H bond acceptors, 2 H bond donors, and 4 freely rotating bonds .

Scientific Research Applications

Downstream Processing of Biologically Produced Diols

Research highlights the significant role of downstream processing in the microbial production of biologically produced diols, such as 1,3-propanediol, which shares relevance with compounds like "3-(Tert-butylamino)propan-1-ol" in chemical synthesis and bioengineering fields. The review by Zhi-Long Xiu and A. Zeng (2008) emphasizes the importance of efficient separation technologies, including evaporation, distillation, and membrane filtration, in reducing production costs and enhancing yield and purity of biologically produced diols. This insight could be relevant for processes involving "3-(Tert-butylamino)propan-1-ol" in biotechnological applications (Zhi-Long Xiu & A. Zeng, 2008).

Three-Phase Partitioning in Bioseparation

Three-phase partitioning (TPP), a non-chromatographic bioseparation technology, has been explored for its potential in the separation and purification of bioactive molecules. Jingkun Yan et al. (2018) discuss TPP's application in extracting, separating, and purifying proteins, enzymes, plant oils, polysaccharides, and small molecule organic compounds. Given the versatility of TPP, it's conceivable that methods involving "3-(Tert-butylamino)propan-1-ol" could benefit from TPP in the separation and purification processes in pharmaceutical and biochemical research (Jingkun Yan et al., 2018).

Catalysis in Chemical Synthesis

The catalytic conversion of glycerol to 1,3-propanediol, a process relevant to the broader field of green chemistry and sustainable chemical synthesis, where compounds like "3-(Tert-butylamino)propan-1-ol" may find application, is discussed by Alisson Dias da Silva Ruy et al. (2020). The review focuses on heterogeneous catalysts for efficient chemical processes, highlighting the role of platinum, iridium, and copper as promising metals for catalysis. This research could provide a foundation for future studies involving "3-(Tert-butylamino)propan-1-ol" in catalysis and sustainable chemical production (Alisson Dias da Silva Ruy et al., 2020).

Terpenoids’ Anti-Cancer Effects

The anti-cancer effects of terpenoids, which are a large class of natural products, have been extensively studied for their diverse biological properties, including anti-proliferative, apoptotic, anti-angiogenic, and anti-metastatic activities. Chirine El-Baba et al. (2021) review the role of terpenoids in inducing autophagy in cancer cells, suggesting the complex signaling pathways such as MAPK/ERK/JNK, PI3K/AKT/mTOR, and AMPK involved in this process. While "3-(Tert-butylamino)propan-1-ol" is not a terpenoid, understanding the biological activities of structurally diverse compounds like terpenoids can provide insights into the pharmacological potential of "3-(Tert-butylamino)propan-1-ol" in cancer research (Chirine El-Baba et al., 2021).

properties

IUPAC Name

3-(tert-butylamino)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO/c1-7(2,3)8-5-4-6-9/h8-9H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGOFJDZYVIIGGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Tert-butylamino)propan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.